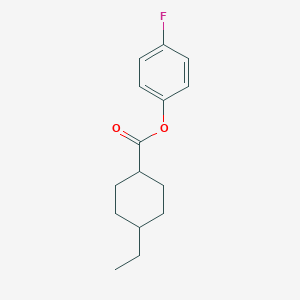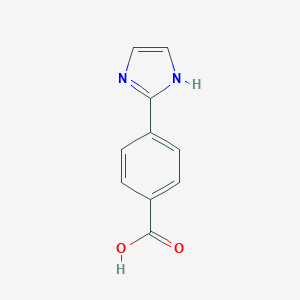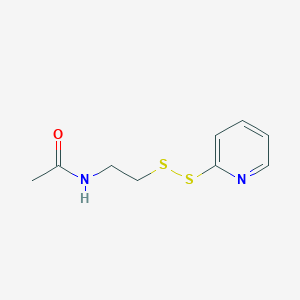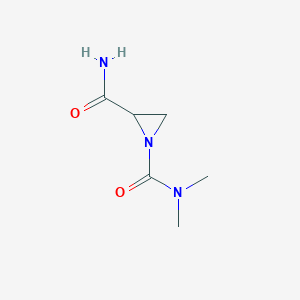
N1,N1-Dimethylaziridine-1,2-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1-Dimethylaziridine-1,2-dicarboxamide, commonly referred to as DMAZ, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMAZ belongs to the class of aziridine compounds, which are known for their high reactivity and ability to form stable complexes with various biomolecules.
科学研究应用
DMAZ has been extensively studied for its potential applications in various scientific fields. One of its most promising applications is in cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DMAZ has also been studied for its antimicrobial properties, with promising results against various bacterial and fungal strains. Additionally, DMAZ has been investigated for its potential as a catalyst in organic synthesis reactions, due to its high reactivity and stability.
作用机制
The exact mechanism of action of DMAZ is not fully understood, but it is believed to act by forming stable complexes with various biomolecules, such as DNA and proteins. This interaction can lead to the disruption of essential cellular processes, ultimately leading to cell death. DMAZ has also been shown to induce oxidative stress in cells, which can contribute to its cytotoxic effects.
生化和生理效应
DMAZ has been shown to have a variety of biochemical and physiological effects on cells. In cancer cells, DMAZ has been shown to induce apoptosis by activating various signaling pathways, such as the p53 pathway. DMAZ has also been shown to inhibit the activity of various enzymes involved in DNA replication and repair, leading to DNA damage and cell death. In addition, DMAZ has been shown to disrupt mitochondrial function, leading to the accumulation of reactive oxygen species and oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using DMAZ in lab experiments is its high reactivity and stability, which make it a useful tool for studying various biological processes. DMAZ is also readily available and relatively inexpensive, making it accessible to researchers. However, DMAZ can be highly toxic and must be handled with care. In addition, its high reactivity can make it difficult to control in experiments, and its cytotoxic effects can make it challenging to study in vivo.
未来方向
There are several future directions for research on DMAZ. One area of interest is its potential as a cancer treatment, either alone or in combination with other therapies. Further studies are needed to fully understand the mechanism of action of DMAZ and to identify potential biomarkers for predicting its efficacy. Additionally, DMAZ could be further explored as a catalyst in organic synthesis reactions, due to its high reactivity and stability. Finally, more research is needed to fully understand the toxic effects of DMAZ and to develop safer methods for handling and administering it in lab experiments.
合成方法
DMAZ can be synthesized by reacting N,N-dimethylformamide dimethyl acetal with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with sodium azide to form DMAZ. This synthesis method is relatively simple and efficient, making DMAZ readily available for scientific research.
属性
CAS 编号 |
100804-07-7 |
|---|---|
产品名称 |
N1,N1-Dimethylaziridine-1,2-dicarboxamide |
分子式 |
C6H11N3O2 |
分子量 |
157.17 g/mol |
IUPAC 名称 |
1-N,1-N-dimethylaziridine-1,2-dicarboxamide |
InChI |
InChI=1S/C6H11N3O2/c1-8(2)6(11)9-3-4(9)5(7)10/h4H,3H2,1-2H3,(H2,7,10) |
InChI 键 |
MHGSLWSCAUUWSC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)N1CC1C(=O)N |
规范 SMILES |
CN(C)C(=O)N1CC1C(=O)N |
同义词 |
1,2-Aziridinedicarboxamide,N1,N1-dimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



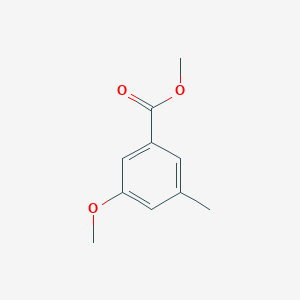
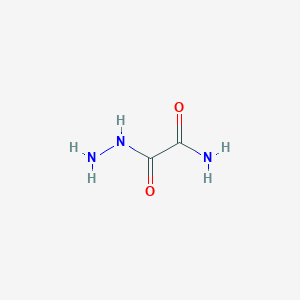
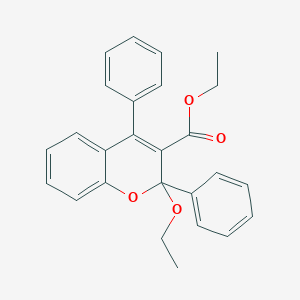
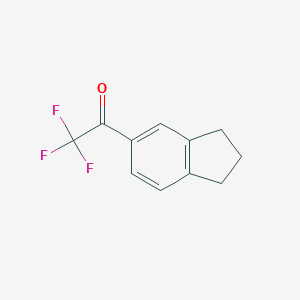
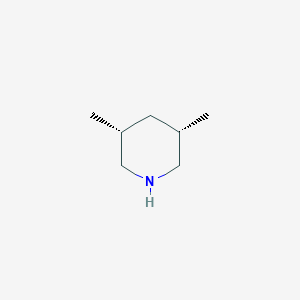
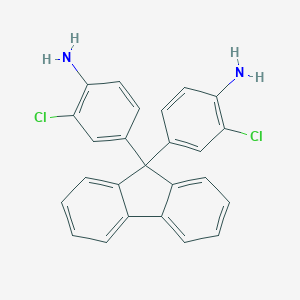
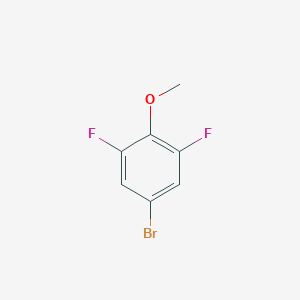
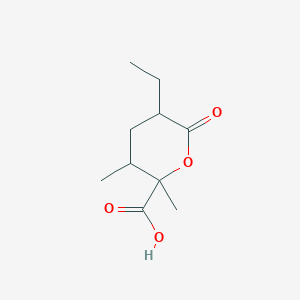
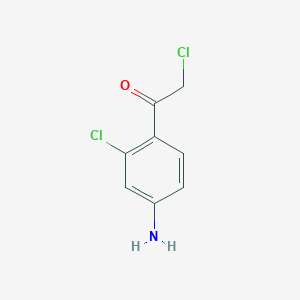
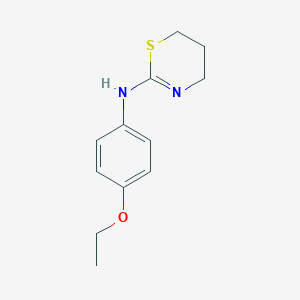
![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)
